molecular formula C22H16BrN5OS B4921361 2-[(6-amino-4-benzyl-3,5-dicyano-2-pyridinyl)thio]-N-(4-bromophenyl)acetamide

2-[(6-amino-4-benzyl-3,5-dicyano-2-pyridinyl)thio]-N-(4-bromophenyl)acetamide

Cat. No.: B4921361
M. Wt: 478.4 g/mol
InChI Key: COUONTHSPKCGGW-UHFFFAOYSA-N
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Description

2-[(6-amino-4-benzyl-3,5-dicyano-2-pyridinyl)thio]-N-(4-bromophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. The compound is a thioamide derivative of pyridine and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-[(6-amino-4-benzyl-3,5-dicyano-2-pyridinyl)thio]-N-(4-bromophenyl)acetamide involves the inhibition of specific enzymes and receptors. The compound has been shown to inhibit the activity of protein kinases and phosphodiesterases, which are involved in various signaling pathways in cells. Additionally, the compound has been found to bind to certain receptors, such as the adenosine A1 receptor, and modulate their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and depend on the specific enzymes and receptors that the compound targets. Some of the observed effects include the inhibition of cell proliferation, the modulation of neurotransmitter release, and the regulation of blood pressure.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(6-amino-4-benzyl-3,5-dicyano-2-pyridinyl)thio]-N-(4-bromophenyl)acetamide in lab experiments is its specificity for certain enzymes and receptors. This allows researchers to selectively target specific pathways and proteins in cells. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.

Future Directions

For research involving this compound include the development of more potent and selective inhibitors and the investigation of specific signaling pathways in diseases.

Synthesis Methods

The synthesis of 2-[(6-amino-4-benzyl-3,5-dicyano-2-pyridinyl)thio]-N-(4-bromophenyl)acetamide has been achieved using different methods. One of the most commonly used methods involves the reaction of 4-bromobenzylamine with 2-amino-3,5-dicyano-6-(4-bromophenyl)thiopyridine in the presence of acetic anhydride. The resulting intermediate is then reacted with acetic anhydride and acetic acid to yield the final product.

Scientific Research Applications

2-[(6-amino-4-benzyl-3,5-dicyano-2-pyridinyl)thio]-N-(4-bromophenyl)acetamide has been found to have potential applications in biochemical and physiological research. The compound has been shown to inhibit the activity of certain enzymes and receptors, making it a promising candidate for drug development. Additionally, the compound has been used in studies investigating the role of specific proteins and signaling pathways in various diseases.

Properties

IUPAC Name

2-(6-amino-4-benzyl-3,5-dicyanopyridin-2-yl)sulfanyl-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN5OS/c23-15-6-8-16(9-7-15)27-20(29)13-30-22-19(12-25)17(18(11-24)21(26)28-22)10-14-4-2-1-3-5-14/h1-9H,10,13H2,(H2,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUONTHSPKCGGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C(=NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)Br)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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